Thian-2-ylmethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thian-2-ylmethanol can be synthesized through several methods. One common approach involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to produce thiophene derivatives . Another method involves the direct C-H arylation of thiophenes using a bis(alkoxo)palladium complex as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Thian-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives of thiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Thian-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thian-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The thiophene ring can undergo various chemical transformations, contributing to the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple aromatic compound with a sulfur atom in the ring.
2-Thiophenemethanol: Similar to thian-2-ylmethanol but with a different substitution pattern.
Tetrahydrothiophene: A fully saturated derivative of thiophene.
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Biological Activity
Thian-2-ylmethanol, a sulfur-containing compound, has garnered interest in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 53916-78-2) is characterized by a thiazole ring structure, which contributes to its chemical reactivity and biological properties. The compound serves as an intermediate in organic synthesis and has been explored for various therapeutic applications due to its unique functional groups.
This compound exhibits several mechanisms of biological activity:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or interacting with essential cofactors. This mechanism is crucial for its potential therapeutic effects in various diseases.
- Protein Interactions : The compound can form covalent bonds with proteins, leading to alterations in their structure and function. This interaction can modulate signaling pathways and affect cellular responses.
- Oxidative Stress Modulation : this compound has been observed to influence pathways involved in oxidative stress, potentially offering protective effects against oxidative damage in cells.
Antimicrobial Activity
Research indicates that this compound derivatives exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds demonstrated significant antibacterial activity, suggesting potential applications in treating infections .
Antioxidant Activity
This compound has been studied for its antioxidant properties. It is believed to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role .
Anticancer Potential
The compound has shown promise in cancer research, specifically regarding its antiproliferative effects on various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical strains of bacteria. The results indicated that the compound had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 16 to 64 µg/mL .
- Antioxidant Properties : Research conducted on the antioxidant capacity of this compound revealed that it effectively reduced ROS levels in neuronal cell models, suggesting its potential use in neuroprotective therapies .
- Cancer Cell Studies : In a series of experiments assessing the antiproliferative effects on K562 leukemia cells, this compound was found to induce apoptosis by increasing caspase activity significantly after 48 hours of exposure .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
thian-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXROWXWPJAPLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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